molecular formula C18H19N3O4S B2435257 N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide CAS No. 921862-18-2

N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2435257
CAS No.: 921862-18-2
M. Wt: 373.43
InChI Key: RMAGYWZFEABDFI-UHFFFAOYSA-N
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Description

N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a sulfamoyl group attached to an indole moiety, which is further connected to a phenyl ring and a propionamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-3-17(22)19-13-4-7-15(8-5-13)26(24,25)20-14-6-9-16-12(10-14)11-18(23)21(16)2/h4-10,20H,3,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAGYWZFEABDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propionamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Biological Activity

N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is a compound that belongs to the class of aminobenzenesulfonamides, characterized by an indole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

The compound's IUPAC name is N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]propionamide. Its molecular formula is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S, and it possesses a complex structure that enables interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease processes. The indole moiety is known for its capacity to bind to multiple receptors, potentially inhibiting pathways associated with inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various indole derivatives found that compounds with similar structures exhibited significant antiproliferative effects against human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The inhibition of cell growth was quantified using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)
PIB-SOMCF710.5
PIB-SOHT-298.0
PIB-SOM2112.3

Data adapted from studies evaluating similar compounds .

Anti-inflammatory Effects

The compound's sulfonamide group may contribute to anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

Antiviral Potential

In silico studies suggest that derivatives of sulfamoylphenyl compounds exhibit binding affinity to viral proteases, including those from SARS-CoV-2. Such interactions indicate potential antiviral activity, making these compounds candidates for further development against viral infections .

Case Studies

  • Anticancer Evaluation : In a study assessing the antiproliferative effects of various indole derivatives, including those similar to this compound, significant growth inhibition was observed in multiple cancer cell lines. The study utilized CAM assays to evaluate the in vivo efficacy of these compounds, demonstrating their potential as therapeutic agents .
  • Antiviral Activity : A recent investigation into spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives revealed promising results against the main protease of SARS-CoV-2. The binding affinities were measured through molecular docking simulations, indicating that modifications in the structure could enhance antiviral efficacy .

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